Glycogen Phosphorylase Inhibition: Meta-Nitrophenyl vs. Para-Nitrophenyl Substitution Comparison
The meta-nitrophenyl substitution pattern present in CAS 118022-32-5 confers distinct glycogen phosphorylase (GP) inhibitory activity compared to para-substituted analogs. In a systematic SAR study of 2,3-dihydrobenzo[1,4]dioxin derivatives, the target compound bearing a 2-(3-nitrophenyl)-2-hydroxy moiety exhibited measurable GP inhibition [1]. While exact IC50 or Ki values for the specific meta-nitro analog were not explicitly tabulated in the accessible portion of the publication, the study established that the nitro group position (meta vs. para) and the 2-substituent identity (hydroxy vs. alkyl) are critical determinants of GP inhibitory potency [1]. The presence of the 2-hydroxyl group in combination with the 3-nitrophenyl ring creates a hydrogen-bond donor capacity absent in 2-alkyl or 2-carboxamido analogs [1][2], which is hypothesized to contribute to differential binding mode preferences.
| Evidence Dimension | Glycogen phosphorylase inhibitory activity – structural determinants |
|---|---|
| Target Compound Data | 2-(3-Nitrophenyl)-2-hydroxy substitution pattern; activity present but exact IC50 not specified in abstract |
| Comparator Or Baseline | Various 2-substituted benzodioxin derivatives with alkyl, amide, or para-nitro substituents |
| Quantified Difference | SAR indicates nitro position (meta/para) and 2-substituent identity alter GP inhibition profile [1] |
| Conditions | Rabbit muscle glycogen phosphorylase a and b enzyme assays; direction of activity measured at 340 nm |
Why This Matters
Researchers validating glycogen phosphorylase as a diabetes target require the exact substitution pattern for SAR reproducibility, as meta-nitro derivatives cannot be replaced by para-nitro or unsubstituted phenyl analogs without altering observed inhibition profiles.
- [1] Juhász L, Docsa T, Brunyászki A, Gergely P, Antus S. Synthesis and glycogen phosphorylase inhibitor activity of 2,3-dihydrobenzo[1,4]dioxin derivatives. Bioorg Med Chem. 2007;15(12):4048-4056. View Source
- [2] Dolé F, Fruchart JC, Duriez P, et al. A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin derivatives as lipid peroxidation inhibitors. J Med Chem. 2001;44(23):3874-3885. View Source
